2-isopropoxy-1H-isoindole-1,3(2H)-dione
Overview
Description
2-isopropoxy-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropoxy-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the addition of a dehydrating agent like acetic anhydride to facilitate the formation of the isoindole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-isopropoxy-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can yield isoindoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoindole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione derivatives, while reduction can produce isoindoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-isopropoxy-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A structurally related compound with similar chemical properties.
N-alkyl isoindole-1,3-diones: Compounds with different alkyl groups attached to the nitrogen atom.
Isoindoline derivatives: Reduced forms of isoindole-1,3-diones with different chemical reactivity.
Uniqueness
2-isopropoxy-1H-isoindole-1,3(2H)-dione is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased solubility or enhanced interaction with biological targets.
Properties
IUPAC Name |
2-propan-2-yloxyisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(2)15-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKSRXSOCBYCCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)ON1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252345 | |
Record name | 2-(1-Methylethoxy)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51951-27-0 | |
Record name | 2-(1-Methylethoxy)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51951-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Methylethoxy)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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